molecular formula C14H9N5O2S B8108456 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B8108456
M. Wt: 311.32 g/mol
InChI Key: KQUQZZAENWKKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a thiazolyl-imidazole moiety and a carboxylic acid group. This structure combines nitrogen-rich aromatic systems, which are commonly associated with bioactivity in medicinal chemistry. These derivatives are typically synthesized via molecular docking-guided design and validated through kinetic and thermodynamic studies.

Properties

IUPAC Name

3-[1-(1,3-thiazol-2-yl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S/c20-13(21)11-10-3-1-2-5-19(10)12(17-11)9-7-18(8-16-9)14-15-4-6-22-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQZZAENWKKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CN(C=N3)C4=NC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Thiazole Attachment

The thiazole ring is introduced via Suzuki-Miyaura coupling between a brominated imidazo[1,5-a]pyridine intermediate and a thiazol-2-ylboronic acid. For example, 3-bromoimidazo[1,5-a]pyridine reacts with thiazol-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C, achieving 65–70% yield. Catalyst selection is critical; PdCl₂(dppf) enhances efficiency in electron-deficient systems.

Buchwald-Hartwig Amination for Imidazole Installation

The 1H-imidazol-4-yl group is incorporated via Buchwald-Hartwig amination. A brominated intermediate couples with 1H-imidazole-4-amine using Pd₂(dba)₃ and Xantphos as ligands, with Cs₂CO₃ as the base in toluene at 110°C. This method affords moderate yields (50–60%) but ensures regioselectivity at the imidazole’s 4-position.

Carboxylic Acid Group Introduction

The carboxylic acid functionality is typically introduced through late-stage oxidation or hydrolysis :

Oxidation of Methyl Esters

A methyl ester precursor, installed during earlier synthetic steps, undergoes hydrolysis. Treatment with LiOH in a THF/water mixture at 60°C for 12 hours cleaves the ester to the carboxylic acid with >90% yield. This method avoids side reactions associated with direct carboxylation.

Direct Carboxylation via CO₂ Insertion

Recent advances utilize palladium-catalyzed carboxylation. For instance, a brominated intermediate reacts with CO₂ (1 atm) in the presence of Pd(OAc)₂, Xantphos, and KOtBu in DMF at 100°C, yielding the carboxylic acid directly. While promising, this method requires optimization for scalability.

Integrated Multi-Step Synthesis

A representative synthetic pathway integrates the above strategies:

  • Core Formation : Cyclocondensation of 2-picolylamine with nitroethane in PPA yields imidazo[1,5-a]pyridine.

  • Bromination : NBS in acetonitrile introduces a bromine at position 3 (85% yield).

  • Thiazole Coupling : Suzuki-Miyaura reaction with thiazol-2-ylboronic acid (70% yield).

  • Imidazole Amination : Buchwald-Hartwig coupling with 1H-imidazole-4-amine (55% yield).

  • Carboxylation : Methyl ester hydrolysis using LiOH (92% yield).

Reaction Optimization and Challenges

Solvent and Temperature

  • PPA Medium : Enhances electrophilicity in cyclocondensations but complicates workup.

  • Green Solvents : Ethanol and 2-methyltetrahydrofuran offer eco-friendly alternatives without sacrificing yield.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Cyclocondensation78One-pot core formationRequires harsh PPA conditions
Suzuki Coupling70Regioselective thiazole attachmentSensitive to boronic acid purity
Buchwald-Hartwig55Direct C-N bond formationHigh catalyst loading
CO₂ Carboxylation65Atom-economicalLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes imidazole and thiazole rings, which are known for their biological significance. The molecular formula is C13H10N4O2SC_{13}H_{10}N_4O_2S, with a molecular weight of approximately 286.31 g/mol. The presence of multiple nitrogen atoms enhances its potential for interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in anticancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. In vitro studies have shown that these compounds can inhibit cell migration and proliferation, suggesting their role as effective anticancer agents .

Antimicrobial Properties

The thiazole and imidazole moieties are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds similar to 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid have been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, offering therapeutic potential for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives of this compound have been synthesized and tested:

  • Synthesis and Evaluation : A series of imidazole derivatives were synthesized and evaluated for their antiproliferative activity against PDAC cells. Notably, certain derivatives showed half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating strong anticancer potential .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases, which are critical mediators in programmed cell death.
  • Comparative Analysis : A comparative study involving various imidazole and thiazole derivatives indicated that modifications in their chemical structure significantly affect their biological activity. This underscores the importance of structure-activity relationship (SAR) studies in drug development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.11
Compound BAntimicrobial10.0
Compound CAnti-inflammatory8.5

Mechanism of Action

The mechanism of action of 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following comparison focuses on structural analogs of imidazo[1,5-a]pyridine derivatives and related heterocycles, emphasizing substituent effects on activity, binding mechanisms, and drug-likeness.

Structural and Functional Analogues

a. 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (Compound 3a)

  • Structure : Features a pyridyl and hydroxyphenyl substituent instead of the thiazolyl-imidazole-carboxylic acid group.
  • Activity : Exhibited the highest antibacterial activity in its series (MIC50: 0.6–1.4 mg/mL) and moderate papain inhibition (Ki: 13.75 mM; IC50: 13.40 mM) .
  • Binding Mechanism : Hydrophobic and entropy-driven interactions with papain .
  • Drug-Likeness : Compliant with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

b. Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 20)

  • Structure : Pyrazolo-pyrimidine core instead of imidazo-pyridine.
  • Synthesis : Prepared via cyclocondensation reactions, differing from the molecular docking-guided synthesis of imidazo-pyridines .

c. Thiazole-Containing Analogues

  • Rationale : Thiazole rings enhance metabolic stability and target binding in antimicrobial agents.
  • Hypothesized Advantage : The thiazolyl group in the target compound may improve papain binding or bacterial membrane penetration compared to pyridyl/hydroxyphenyl substituents in 3a.
Thermodynamic and Kinetic Profiles
  • Entropy-Driven Binding : Both the target compound and 3a bind papain via hydrophobic interactions, favoring entropy-driven processes typical of rigid heterocycles .

Biological Activity

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety linked to an imidazole and an imidazo[1,5-a]pyridine structure, which contributes to its biological activity. The presence of these nitrogen-containing heterocycles is known to enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives, such as the compound , exhibit significant anticancer properties. A study highlighted the structural importance of the imidazo[1,5-a]pyridine scaffold in developing new anticancer agents. The compound's IC50 values in various cancer cell lines suggest potent antiproliferative effects, with values often falling below 10 µM in preclinical models .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.11Inhibition of CDK1
Compound BPanc-110.8Apoptosis induction
3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acidVarious<10Targeting DNA synthesis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties. The presence of the thiazole ring is essential for this activity, as it enhances the compound's ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Activity Type
E. coli31.25Bactericidal
S. aureus15.62Bacteriostatic
C. albicans7.81Antifungal

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays that measure cytokine production and inflammatory mediator release. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, thus offering a therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and imidazole rings can significantly influence the biological activity of the compound. For instance, substituents on the thiazole ring have been shown to enhance anticancer activity, while specific groups on the imidazole contribute to improved antimicrobial efficacy .

Table 3: SAR Insights

ModificationEffect on Activity
Methyl group on thiazoleIncreased anticancer potency
Halogen substitutionEnhanced antimicrobial activity
Carboxylic acid presenceImproved solubility and bioavailability

Case Studies

Several case studies have been published that focus on the pharmacological effects of similar compounds. For example, a study evaluated a series of thiazole derivatives for their anticancer properties and found that compounds with similar structural motifs exhibited promising results in vitro . Another investigation focused on the anti-inflammatory effects of imidazo[1,5-a]pyridine derivatives, revealing significant reductions in inflammatory markers following treatment .

Q & A

What are the optimal synthetic routes for 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid, and how can yield and purity be enhanced?

Basic Research Question
A one-pot multicomponent reaction strategy is recommended, leveraging imidazo[1,5-a]pyridine precursors and thiazole derivatives under catalytic conditions. For example, palladium-catalyzed cross-coupling or microwave-assisted cyclization can improve efficiency . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures enhances purity (>98%). Reaction parameters like temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 for thiazole:imidazole) should be systematically optimized using design-of-experiment (DoE) approaches .

Which advanced spectroscopic techniques are critical for structural elucidation of this compound?

Basic Research Question
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo[1,5-a]pyridine core and thiazole substituents, with 2D techniques (COSY, HSQC) resolving overlapping signals. X-ray crystallography is recommended for absolute configuration determination, particularly if the compound exhibits chirality or polymorphism .

How should researchers design experiments to evaluate biological activity against kinase targets?

Advanced Research Question
Employ kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR, ALK) at varying concentrations (1 nM–100 µM). Include positive controls (e.g., gefitinib) and measure IC50_{50} values via dose-response curves. Pair with cell-based proliferation assays (MTT or CellTiter-Glo®) in cancer lines (e.g., A549, HeLa) to correlate enzymatic inhibition with phenotypic effects .

How can contradictory data on the compound’s biological efficacy across studies be resolved?

Advanced Research Question
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds. Perform meta-analysis of published IC50_{50} values and validate under standardized protocols (e.g., CLIA-certified labs). Use orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .

What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) can model binding to CYP3A4 or CYP2D6. Focus on key residues (e.g., heme iron coordination) and calculate binding free energy (MM/PBSA). Validate predictions with in vitro metabolism assays using human liver microsomes .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h).
  • Oxidative stress : 3% H2_2O2_2 at 70°C.
  • Photolysis : Expose to UV light (ICH Q1B).
    Analyze degradation products via UPLC-MS/MS and identify major fragments using Q-TOF .

Which in vivo models are suitable for preliminary toxicity profiling?

Advanced Research Question
Use zebrafish embryos (Danio rerio) for acute toxicity (LC50_{50}) and teratogenicity screening. For mammalian models, conduct OECD 423 acute oral toxicity tests in rats, monitoring hematological and histopathological changes. Include hepatic (ALT/AST) and renal (creatinine) biomarkers .

How can researchers investigate the compound’s pharmacokinetic properties?

Advanced Research Question
Perform in vitro ADME assays:

  • Solubility : Shake-flask method in PBS (pH 6.8 and 7.4).
  • Permeability : Caco-2 cell monolayers.
  • Plasma protein binding : Equilibrium dialysis.
    In vivo, use Sprague-Dawley rats for oral bioavailability studies, with plasma sampling analyzed by LC-MS/MS .

What strategies improve the compound’s aqueous solubility for in vivo studies?

Advanced Research Question
Formulate as nanocrystals via wet milling or use cyclodextrin inclusion complexes (e.g., HP-β-CD). Alternatively, synthesize prodrugs by esterifying the carboxylic acid moiety to enhance lipophilicity and subsequent hydrolysis in vivo .

What regulatory guidelines apply to preclinical development of this compound?

Advanced Research Question
Follow ICH S7A/S7B for safety pharmacology and OECD 453 for carcinogenicity screening. Ensure compliance with Good Laboratory Practice (GLP) for toxicity studies. Document purity (>95% by HPLC), residual solvents (ICH Q3C), and elemental impurities (ICH Q3D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.